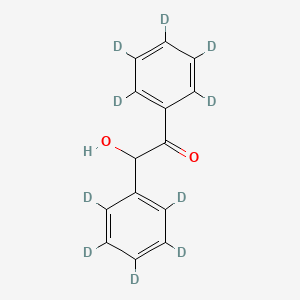
苯甲酸-D10
描述
Benzoin-D10 is an isotopically labeled compound, specifically a deuterated form of benzoin. It is used extensively in various fields of research, including chemistry, biochemistry, and pharmacology. The deuterium atoms in Benzoin-D10 replace the hydrogen atoms, making it useful for tracing and studying reaction mechanisms and metabolic pathways.
科学研究应用
Benzoin-D10 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies and isotope labeling experiments.
Biochemistry: Employed in metabolic studies to trace the pathways of benzoin metabolism.
Pharmacology: Utilized in drug development and pharmacokinetic studies to understand the behavior of benzoin derivatives in biological systems.
Industry: Used in the production of deuterated compounds for various industrial applications, including the synthesis of pharmaceuticals and fine chemicals.
作用机制
Target of Action
Benzoin-D10 is the deuterium labeled version of Benzoin . Benzoin is a kind of balsamic resin isolated from the Styracaceae family It’s worth noting that the non-deuterated form, benzoin, is used in organic syntheses .
Mode of Action
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
Benzoin, the non-deuterated form, is known to be a complex balsamic resin containing a variety of chemical constituents, including balsamic acid esters, lignans, and terpenoids
Pharmacokinetics
It’s known that deuteration can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The non-deuterated form, benzoin, is used as a colour additive used for marking plants , suggesting it may have some interaction with plant cells.
Action Environment
It’s known that the chemical constituents of benzoin, the non-deuterated form, are influenced by the place of its geography, origin, and climatic conditions . This suggests that environmental factors could potentially influence the action of Benzoin-D10 as well.
生化分析
Biochemical Properties
Benzoin-D10 plays a significant role in biochemical reactions, particularly in the study of metabolic pathways and enzyme interactions. It interacts with various enzymes, including benzoin reductase, which catalyzes the reduction of benzoin to benzil . This interaction is crucial for understanding the metabolic fate of benzoin and its derivatives. Additionally, Benzoin-D10 can be used as a tracer in drug development to study the pharmacokinetics of benzoin .
Cellular Effects
Benzoin-D10 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Benzoin-D10 also impacts cell signaling pathways by interacting with specific receptors and enzymes, leading to changes in cellular function and behavior .
Molecular Mechanism
The molecular mechanism of Benzoin-D10 involves its interaction with biomolecules such as enzymes and receptors. It binds to benzoin reductase, inhibiting or activating the enzyme’s activity, which in turn affects the reduction of benzoin to benzil . Additionally, Benzoin-D10 can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzoin-D10 change over time due to its stability and degradation. Benzoin-D10 is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that Benzoin-D10 can have lasting effects on cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of Benzoin-D10 vary with different dosages in animal models. At low doses, Benzoin-D10 has minimal impact on cellular function and metabolism. At higher doses, it can cause significant changes in gene expression, enzyme activity, and cellular metabolism . Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which Benzoin-D10 can be harmful .
Metabolic Pathways
Benzoin-D10 is involved in several metabolic pathways, including the reduction of benzoin to benzil by benzoin reductase . It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels. The study of these interactions helps in understanding the metabolic fate of benzoin and its derivatives .
Transport and Distribution
Benzoin-D10 is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . Understanding the transport and distribution of Benzoin-D10 is crucial for studying its pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of Benzoin-D10 is influenced by targeting signals and post-translational modifications. It is directed to specific compartments or organelles, where it exerts its effects on cellular function and metabolism . The study of its subcellular localization helps in understanding the precise mechanisms of action of Benzoin-D10 .
准备方法
Synthetic Routes and Reaction Conditions
Benzoin-D10 can be synthesized through the benzoin condensation reaction, which involves the coupling of two aldehyde molecules in the presence of a catalyst. The reaction typically uses benzaldehyde and a deuterated catalyst such as deuterated cyanide or deuterated thiamine. The reaction conditions often involve refluxing the reactants in an appropriate solvent like ethanol or water.
Industrial Production Methods
Industrial production of Benzoin-D10 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity.
化学反应分析
Types of Reactions
Benzoin-D10 undergoes various chemical reactions, including:
Oxidation: Benzoin-D10 can be oxidized to benzil-D10 using oxidizing agents such as nitric acid or potassium permanganate.
Reduction: It can be reduced to hydrobenzoin-D10 using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Benzoin-D10 can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Benzil-D10
Reduction: Hydrobenzoin-D10
Substitution: Various substituted benzoin derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
Benzoin: The non-deuterated form of Benzoin-D10.
Benzil: The oxidized form of benzoin.
Hydrobenzoin: The reduced form of benzoin.
Uniqueness of Benzoin-D10
Benzoin-D10 is unique due to the presence of deuterium atoms, which makes it an invaluable tool in research. The deuterium atoms allow for precise tracing and studying of reaction mechanisms and metabolic pathways, providing insights that are not possible with non-deuterated compounds.
属性
IUPAC Name |
2-hydroxy-1,2-bis(2,3,4,5,6-pentadeuteriophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13,15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAOCJYIOMOJEB-LHNTUAQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


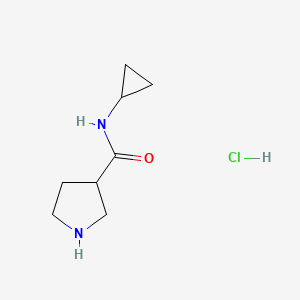
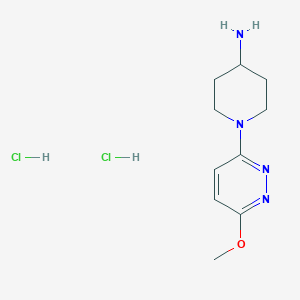
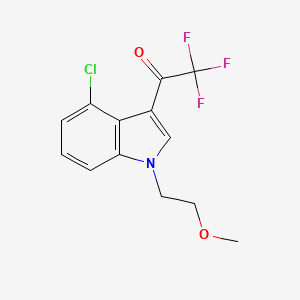
![3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1469456.png)
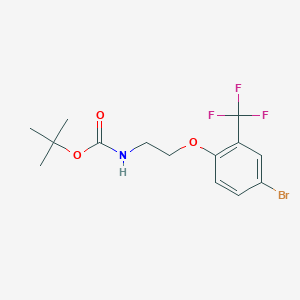
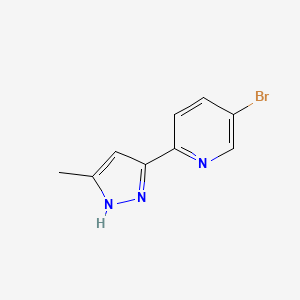
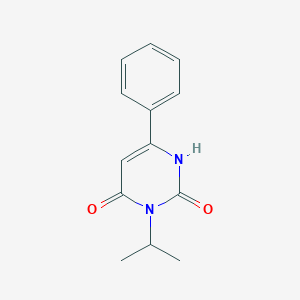
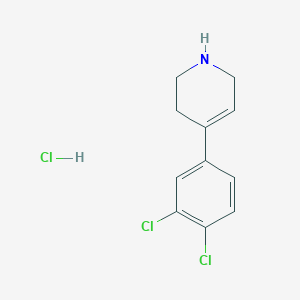
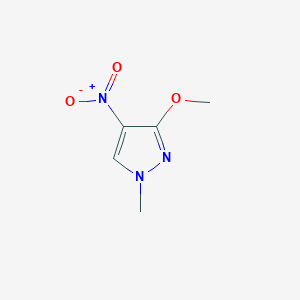
![3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1469466.png)

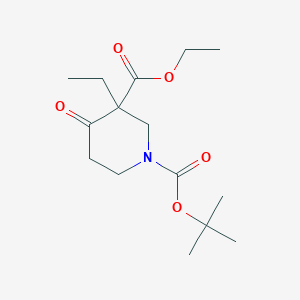
![Ethyl 2-[(3-aminophenyl)thio]-2-methylpropanoate](/img/structure/B1469471.png)

